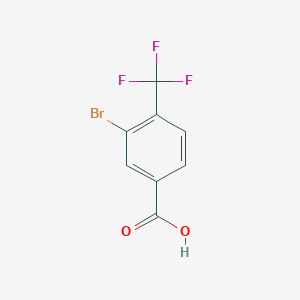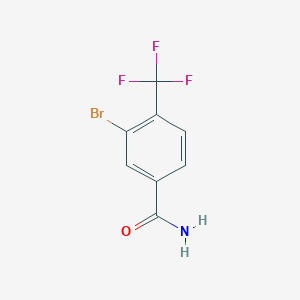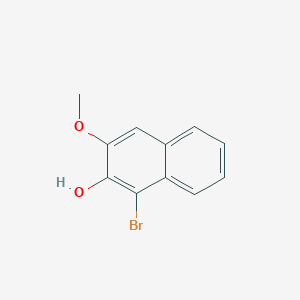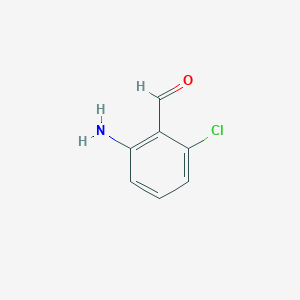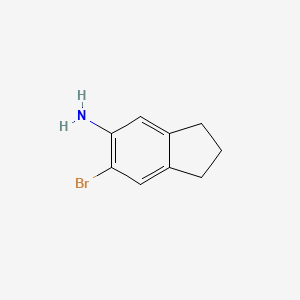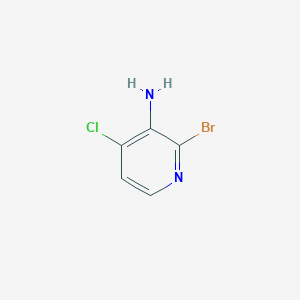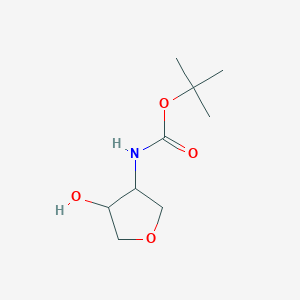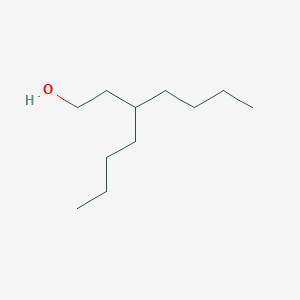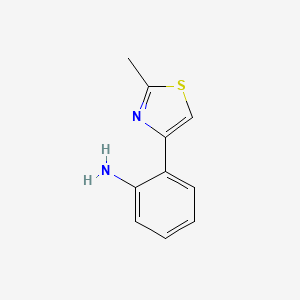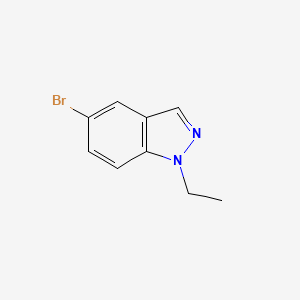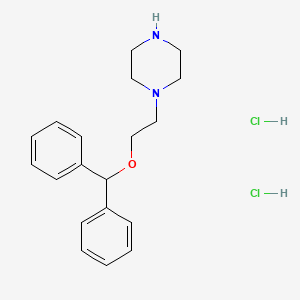
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C19H24N2O•2HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzhydryloxy-ethyl group.
Preparation Methods
The synthesis of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride typically involves the reaction of benzhydrol with 2-chloroethylamine hydrochloride to form 2-(benzhydryloxy)ethylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzhydryloxy group can be replaced by other nucleophiles such as halides or amines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme kinetics and protein-ligand interactions.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The piperazine ring can also interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride can be compared with similar compounds such as:
1-[2-(Benzhydryloxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
1-[2-(Benzhydryloxy)ethyl]pyrrolidine hydrochloride: This compound contains a pyrrolidine ring and has distinct properties and applications compared to the piperazine derivative.
1-[2-(Benzhydryloxy)ethyl]-3-piperidinecarboxylic acid hydrochloride: This compound includes a carboxylic acid group, which imparts different chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile applications in various fields of research.
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21;;/h1-10,19-20H,11-16H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJUXUYFKDDRDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
